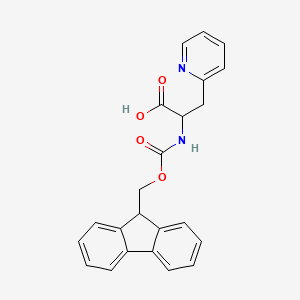

FMOC-DL-2-pyridylalanine

CAS No.: 1236267-09-6; 185379-39-9; 185379-40-2

Cat. No.: VC4667178

Molecular Formula: C23H20N2O4

Molecular Weight: 388.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236267-09-6; 185379-39-9; 185379-40-2 |

|---|---|

| Molecular Formula | C23H20N2O4 |

| Molecular Weight | 388.423 |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |

| Standard InChI | InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |

| Standard InChI Key | DXIVJCDZOMUITR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

FMOC-DL-2-pyridylalanine is a racemic mixture of the D- and L-stereoisomers of 3-(2-pyridyl)alanine protected at the α-amino group by the Fmoc moiety. Its molecular formula is C₂₃H₂₀N₂O₄, with a molecular weight of 388.42 g/mol . Key structural features include:

-

Fmoc group: A base-labile protecting group that ensures selective deprotection during SPPS .

-

2-Pyridyl side chain: An aromatic heterocycle capable of π-π stacking and metal coordination, influencing peptide conformation and binding interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 151 °C | |

| Density | 1.2692 (estimated) | |

| Solubility | Sparingly in dichloromethane; slightly in DMF | |

| Storage Conditions | -20°C, protected from light |

The compound’s IUPAC name is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid, and its SMILES notation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

FMOC-DL-2-pyridylalanine is typically incorporated into peptides via Fmoc-based SPPS. Key steps include:

-

Deprotection: The Fmoc group is removed using 20–30% piperidine in DMF, with reaction times optimized to prevent side reactions (e.g., aspartimide formation) .

-

Coupling: Activation with reagents like HBTU/HOBt facilitates amide bond formation. Substitution of histidine with 2-pyridylalanine at position 17 in peptide 15-IgBP reduced byproduct formation during synthesis, improving yields from 46% to 97% .

Challenges and Optimizations

-

Aggregation: Poly-alanine segments require extended deprotection times (up to 170 minutes) due to β-sheet formation .

-

Side Reactions: The use of scavengers like 1,3-dimethylbarbituric acid (1,3-DMB) suppresses unwanted p-hydroxybenzyl adducts during Fmoc cleavage .

Applications in Peptide Engineering

Enhancing Binding Affinities

Substitution of histidine with 2-pyridylalanine in IgG-binding peptides significantly improved binding kinetics:

Table 2: Binding Affinity of Modified Peptides

| Peptide | Kₐ (nM) | kₒₙ (s⁻¹μM⁻¹) | kₒff (s⁻¹) |

|---|---|---|---|

| 15-IgBP (His17) | 267 | 0.741 | 0.198 |

| 15-His17Ala | 841 | 0.567 | 0.477 |

| 15-His17(2-Pya) | 75.7 | 0.764 | 0.0579 |

The 2-pyridyl group’s planar geometry and nitrogen lone pairs enable stronger interactions with aromatic residues in protein binding pockets, reducing dissociation rates by 70% compared to histidine .

Antibody-Drug Conjugates (ADCs)

FMOC-DL-2-pyridylalanine facilitates site-specific conjugation via its pyridyl moiety. For example:

-

Proximity-driven crosslinking: Peptides functionalized with 2-pyridylalanine react selectively with lysine residues near antibody Fc regions, enabling homogeneous ADC synthesis .

Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR)

In the cyclic pentapeptide pentaminomycin F, 2-pyridylalanine exhibits distinct NMR signals:

-

¹³C NMR: δ 157.8 (C-1'), 148.4 (C-3') .

HMBC correlations confirm connectivity between the pyridyl ring and alanine backbone, stabilizing a β-sheet conformation critical for antimicrobial activity .

Biological Relevance

Natural Occurrence

2-Pyridylalanine was recently identified in pentaminomycins F and G, the first non-ribosomal peptides containing this residue. These compounds exhibit moderate antibacterial activity against E. coli (MIC = 32 µg/mL) and K. pneumoniae (MIC = 64 µg/mL) .

Drug Design Applications

-

Macrocyclization: Peptides incorporating 2-pyridylalanine undergo spontaneous cyclization in aqueous buffers (t₁/₂ = 2.7–8.5 hours), enabling stable macrocycle formation without catalysts .

-

Metal Coordination: The pyridyl nitrogen serves as a ligand for transition metals, facilitating the development of metalloenzyme inhibitors .

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

Retention Time: 15-His17(2-Pya) elutes at 12.3 minutes (C18 column, 0.1% TFA/ACN gradient) .

-

Purity Assessment: UV detection at 301 nm (Fmoc absorption) ensures >95% purity .

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume